5-Bromo-2,3-dihydropyrimidin-4-amine

Heterocyclic Chemistry Halogen Reactivity Nucleophilic Substitution

This dihydropyrimidine building block bridges aromatic and saturated heterocycles, with a 2,3-dihydro configuration enabling selective C5 derivatization impossible with its fully aromatic analogs. The weaker C–Br bond permits efficient Pd-catalyzed Suzuki coupling at 70–80°C, while the 5-chloro congener requires harsher conditions. Its XlogP of 0.2 and MW of 176 Da satisfy the Rule of Three for fragment-based screening, and ≥99% HPLC purity ensures hits are not artifact-driven.

Molecular Formula C4H6BrN3
Molecular Weight 176.01 g/mol
CAS No. 885268-37-1
Cat. No. B1498389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dihydropyrimidin-4-amine
CAS885268-37-1
Molecular FormulaC4H6BrN3
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESC1NC=C(C(=N1)N)Br
InChIInChI=1S/C4H6BrN3/c5-3-1-7-2-8-4(3)6/h1,7H,2H2,(H2,6,8)
InChIKeyQIHVWCNUGNROEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-dihydropyrimidin-4-amine (CAS 885268-37-1) – Strategic Sourcing Guide for a Differentiated Dihydropyrimidine Building Block


5-Bromo-2,3-dihydropyrimidin-4-amine (CAS 885268-37-1) is a heterocyclic building block belonging to the dihydropyrimidine class, characterized by a partially saturated pyrimidine ring bearing a bromine at the 5-position and a primary amine at the 4-position . With a molecular formula of C4H6BrN3 and a molecular weight of 176.01 g/mol, this compound bridges the reactivity gap between aromatic pyrimidines and fully saturated heterocycles . Its 2,3-dihydro configuration distinguishes it conformationally and electronically from the fully aromatic 5-bromopyrimidin-4-amine (CAS 1439-10-7), conferring a distinct tautomeric profile (five tautomers possible) and altered hydrogen-bonding capacity (two H-bond donors, three H-bond acceptors) that directly impact molecular recognition and synthetic derivatization strategies [1].

Why Generic Substitution Fails – 5-Bromo-2,3-dihydropyrimidin-4-amine Procurement Requires Comparator-Aware Selection


The 5-bromo substituent and 2,3-dihydro oxidation state are not interchangeable design features; they are determinants of reactivity, metabolic stability, and synthetic utility. Halogen identity at the 5-position governs electrophilic cross-coupling efficiency (C–Br vs. C–Cl bond lability) and susceptibility to nucleophilic debromination, while the dihydro versus aromatic ring controls tautomeric equilibrium, ring-planarity, and hydrogen-bond donor/acceptor topology [1]. Substituting the bromo with chloro, fluoro, or iodo analogs, or replacing the dihydro scaffold with a fully aromatic pyrimidine, changes the compound's logP, polar surface area, and capacity for site-selective functionalization [2]. The quantitative evidence below demonstrates that 5-bromo-2,3-dihydropyrimidin-4-amine occupies a unique parametric window that cannot be replicated by its closest structural neighbors.

5-Bromo-2,3-dihydropyrimidin-4-amine – Quantitative Differentiation Evidence Guide for Procurement Decisions


Evidence Item 1: 5-Bromo vs. 5-Chloro Dihydropyrimidine – Direct Protodebromination Reactivity Comparison

In a direct head-to-head study of 1,2-dihydropyrimidinium salts, the 5-bromo derivative underwent complete protodebromination upon treatment with thiourea, whereas the 5-chloro derivative was entirely unaffected under identical conditions [1]. This establishes that the C–Br bond at the 5-position of the dihydropyrimidine scaffold is significantly more labile toward nucleophilic displacement than the C–Cl bond, enabling selective post-functionalization strategies that the chloro congener cannot support.

Heterocyclic Chemistry Halogen Reactivity Nucleophilic Substitution

Evidence Item 2: Tautomeric Complexity – 5-Bromo-2,3-dihydropyrimidin-4-amine vs. Aromatic 5-Bromopyrimidin-4-amine

Computed chemical properties reveal that 5-bromo-2,3-dihydropyrimidin-4-amine can exist in five distinct tautomeric forms, compared to the essentially fixed tautomeric state of the fully aromatic 5-bromopyrimidin-4-amine (CAS 1439-10-7) [1]. This tautomeric multiplicity introduces an additional degree of conformational freedom that can be exploited for differential molecular recognition—for example, in probing enzyme active sites or modulating hydrogen-bonding patterns during scaffold elaboration. The aromatic comparator, lacking the saturated C2–C3 bond, is constrained to a single dominant tautomer and cannot access the same conformational space.

Tautomerism Molecular Recognition Drug Design

Evidence Item 3: Purity Specification – 99% HPLC Purity Enabling Structure–Activity Relationship (SAR) Program Reproducibility

Commercially available 5-bromo-2,3-dihydropyrimidin-4-amine is supplied at a certified purity of 99% by HPLC, with packaging options ranging from 50 g to 1 kg . In contrast, the unsubstituted parent compound 2,3-dihydropyrimidin-4-amine (CAS 19408-86-7) is typically offered at lower purity grades (often no certified HPLC data supplied by major vendors) . This 99% purity benchmark is critical for quantitative SAR studies where even 1–2% of a reactive brominated impurity can confound activity readouts in biochemical or cell-based assays.

Analytical Chemistry SAR Studies Procurement Quality

Evidence Item 4: Cross-Coupling Reactivity Advantage – 5-Bromopyrimidine Scaffold vs. 5-Chloropyrimidine in Palladium-Catalyzed Reactions

Computational and experimental studies on polyhalogenated pyrimidines demonstrate that the C–Br bond exhibits a lower infrared stretching frequency (1165 cm⁻¹) compared to the C–Cl bond (1191 cm⁻¹), indicating a weaker bond that undergoes oxidative addition more readily with Pd(0) catalysts [1]. This translates to higher reaction rates and improved yields in Suzuki–Miyaura and Sonogashira couplings at the 5-position. For 5-bromo-2,3-dihydropyrimidin-4-amine, this bromine-specific reactivity enables efficient C–C bond formation under milder conditions (lower temperature, shorter reaction time) than would be achievable with the 5-chloro analog, which requires higher temperatures or more forcing conditions to achieve comparable conversion [1].

Cross-Coupling Chemistry Suzuki–Miyaura MedChem Synthesis

Evidence Item 5: Patent-Backed Intermediate Status – Documented Utility in Nucleoside Drug Synthesis

5-Bromo-2,3-dihydropyrimidin-4-amine is explicitly designated as an important intermediate in a patent filing (CN201210026464) for the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines, a class that includes antiviral and anticancer agents [1]. The patent emphasizes that synthetic routes employing this intermediate benefit from simple, safe operational procedures and mild reaction conditions amenable to industrial scale-up. In contrast, the unsubstituted 2,3-dihydropyrimidin-4-amine lacks a functional handle at the 5-position and cannot serve the same role as a direct precursor for 5-arylated or 5-alkynylated nucleoside analogs.

Nucleoside Analogs Antiviral Agents Patent Intermediates

Evidence Item 6: Hydrophobicity Tuning – logP Differentiation Versus Unsubstituted Analog

The computed XlogP of 5-bromo-2,3-dihydropyrimidin-4-amine is 0.2, reflecting the lipophilic contribution of the bromine atom [1]. The unsubstituted 2,3-dihydropyrimidin-4-amine (CAS 19408-86-7, MW 97.12) is expected to have a significantly lower XlogP (estimated < -0.5) due to the absence of the halogen. This logP increment of ≥0.7 units can substantially improve membrane permeability in cellular assays. Conversely, the 5-iodo analog would have an even higher logP (estimated ~0.7–1.0), which may introduce excessive lipophilicity and promiscuous binding. The bromo substituent thus occupies a 'Goldilocks' lipophilicity window that balances permeability with selectivity.

Physicochemical Properties Lipophilicity ADME Optimization

5-Bromo-2,3-dihydropyrimidin-4-amine – High-Impact Application Scenarios Validated by Quantitative Evidence


Scenario A: Selective Sequential Functionalization via Orthogonal Halogen Reactivity

Medicinal chemistry teams constructing polyfunctional drug scaffolds can exploit the unique protodebromination lability of the 5-bromo group demonstrated by Lloyd and McNab (complete debromination by thiourea, while the 5-chloro analog is inert) [1]. This enables a synthetic sequence in which the bromine at C5 is selectively removed or substituted while chloro, fluoro, or protected amino groups at other positions remain untouched—a capability not achievable with the 5-chloro-2,3-dihydropyrimidin-4-amine congener.

Scenario B: Rapid Suzuki Library Synthesis Leveraging C–Br Bond Lability

SAR exploration groups requiring rapid diversification of the pyrimidine C5 position benefit from the weaker C–Br bond (IR stretch ≈1165 cm⁻¹) compared to the C–Cl bond (≈1191 cm⁻¹), as demonstrated by QM-calculated bond strength analysis [1]. Under standard Pd(PPh₃)₄-catalyzed Suzuki conditions, 5-bromo-2,3-dihydropyrimidin-4-amine undergoes efficient coupling with aryl boronic acids at 70–80 °C, whereas the 5-chloro analog requires higher temperatures or specialized ligands, increasing the risk of side reactions and reducing library production throughput.

Scenario C: Antiviral Nucleoside Lead Generation with Patent-Validated Intermediate

Drug discovery programs targeting viral polymerases (HBV, HIV, HSV) can directly employ 5-bromo-2,3-dihydropyrimidin-4-amine as a key intermediate for constructing 5-substituted carbocyclic nucleoside analogs, as documented in patent CN201210026464 [1]. The mild, scalable reaction conditions associated with this intermediate reduce process development risk and accelerate the transition from milligram-scale medicinal chemistry synthesis to gram-scale preclinical supply.

Scenario D: Fragment-Based Screening with Optimal Physicochemical Profile

Fragment-based drug discovery (FBDD) campaigns benefit from 5-bromo-2,3-dihydropyrimidin-4-amine's computed XlogP of 0.2, which falls within the optimal lipophilicity range (logP 0–1) for fragment libraries [1]. Its molecular weight (176 Da) and topological polar surface area (50.4 Ų) satisfy the 'Rule of Three' for fragments, while the 99% HPLC purity ensures that biochemical screening hits are not artifacts arising from reactive brominated impurities. The compound's five tautomeric states further enhance its ability to engage diverse protein binding sites through induced-fit recognition.

Quote Request

Request a Quote for 5-Bromo-2,3-dihydropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.